molecular formula C9H16BrNO B8625075 2-Bromo-N-(cycloheptyl)acetamide

2-Bromo-N-(cycloheptyl)acetamide

Cat. No.: B8625075
M. Wt: 234.13 g/mol
InChI Key: BTJSLWIIHAKNQE-UHFFFAOYSA-N
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Description

2-Bromo-N-(cycloheptyl)acetamide (C₉H₁₆BrNO) is a brominated acetamide derivative featuring a cycloheptyl group as the nitrogen substituent. The compound belongs to the broader class of 2-bromoacetamides, which are characterized by a bromine atom at the α-position of the acetamide backbone. This structural motif confers electrophilic reactivity at the brominated carbon, making such compounds valuable intermediates in organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

2-bromo-N-cycloheptylacetamide

InChI

InChI=1S/C9H16BrNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12)

InChI Key

BTJSLWIIHAKNQE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aryl substituents (e.g., 4-bromophenyl, 2-chlorophenyl) enhance rigidity and intermolecular interactions (e.g., halogen bonding, π-stacking), leading to higher melting points .
  • Cycloheptyl substituent : The bulky aliphatic ring likely reduces crystallinity and melting point compared to aromatic analogs due to increased conformational flexibility and weaker intermolecular forces .

Crystallographic and Conformational Analysis

X-ray studies of aryl-substituted 2-bromoacetamides reveal:

  • Conformational preferences : The N–H bond aligns syn to ortho-halogen substituents (e.g., Cl, Br) and anti to C=O and C–Br bonds, stabilizing planar carboxamide dimers via N–H⋯O hydrogen bonds .
  • Packing interactions : Halogen⋯halogen (Br⋯Br) and C–H⋯O/Cl interactions dominate in crystals of compounds like 2-Bromo-N-(2-chlorophenyl)acetamide .
  • Cycloheptyl derivative : The absence of aromaticity and steric bulk may lead to distorted conformations and less directional packing, favoring van der Waals interactions over hydrogen bonds .

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